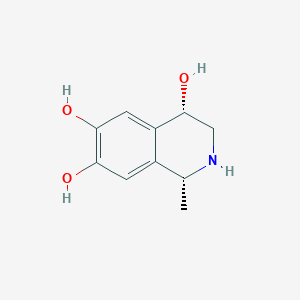

Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

Description

Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is a tetrahydroisoquinoline (TIQ) derivative characterized by hydroxyl groups at positions 4, 6, and 7, and a methyl group at position 1. This compound’s stereochemistry (cis configuration) and polar hydroxyl substituents distinguish it from other TIQ analogs. TIQs are biologically significant due to their presence in natural alkaloids and synthetic pharmaceuticals, often interacting with neurological targets such as monoamine oxidases or dopamine receptors .

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

(1R,4S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol |

InChI |

InChI=1S/C10H13NO3/c1-5-6-2-8(12)9(13)3-7(6)10(14)4-11-5/h2-3,5,10-14H,4H2,1H3/t5-,10-/m1/s1 |

InChI Key |

WJKTWCQUWWUWJC-GPXNAGAYSA-N |

Isomeric SMILES |

C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1)O)O)O |

Canonical SMILES |

CC1C2=CC(=C(C=C2C(CN1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol typically involves multicomponent reactions and functionalization strategies. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring environmental and safety standards are met .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 4, 6, and 7 are susceptible to oxidation. For example:

-

Quinone Formation : Oxidation of the catechol moiety (6,7-dihydroxy groups) using agents like potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) could yield ortho-quinone derivatives .

-

N-Oxidation : The tertiary amine in the THIQ ring may undergo oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives, though steric hindrance from the methyl group at position 1 could modulate reactivity .

Key Factors :

-

The cis configuration of the 4-hydroxyl and 1-methyl groups may influence regioselectivity during oxidation.

-

Electronic effects from electron-donating hydroxyl groups enhance oxidation susceptibility at positions 6 and 7 .

Reduction Reactions

Reductive modifications typically target the THIQ backbone or hydroxyl groups:

-

Dehydroxylation : Treatment with Et₃SiH and BF₃·Et₂O under reflux conditions could selectively reduce the 4-hydroxyl group to a hydrogen, yielding 1-methyl-THIQ-6,7-diol .

-

Iminium Reduction : LiAlH₄ or NaBH₄ may reduce iminium intermediates generated during acid-catalyzed ring-opening reactions, stabilizing the cis configuration .

Stereochemical Considerations :

-

Reductive agents like NaBH₄ favor retention of stereochemistry, while LiAlH₄ may induce epimerization at position 4 due to its stronger reducing capacity .

Substitution Reactions

The hydroxyl groups can undergo functionalization via nucleophilic substitution or protection/deprotection strategies:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Methylation | MeI, K₂CO₃, DMF | 6,7-Dimethoxy-THIQ derivative |

| Acetylation | Ac₂O, pyridine | 4,6,7-Triacetylated THIQ |

| Sulfonation | SO₃·Py complex, CH₂Cl₂ | Sulfonated derivatives at 6 or 7 position |

Notes :

-

Steric hindrance from the 1-methyl group may slow substitution at position 4 compared to positions 6 and 7 .

-

Chiral auxiliaries or catalysts could enforce retention of the cis configuration during derivatization .

Ring-Forming Reactions

The THIQ scaffold participates in intramolecular cyclizations under specific conditions:

Bischler-Napieralski Cyclization

-

Conditions : POCl₃ in anhydrous toluene, followed by NaBH₄ reduction .

-

Outcome : Forms fused tricyclic structures via iminium ion intermediates. The cis-4-hydroxyl group directs stereoselectivity during ring closure .

Pictet-Spengler Cyclization

-

Conditions : Acidic media (e.g., H₂SO₄, TFA) with aldehydes .

-

Outcome : Generates β-carboline or tetracyclic alkaloid analogs. The 1-methyl group may favor transannular interactions, stabilizing specific diastereomers .

Stereochemical Stability

Quantum-chemical studies on analogous THIQs indicate:

-

The cis-1,4 configuration creates a rigid chair-like conformation, limiting epimerization under mild conditions .

-

Strong bases (e.g., LiDA-KOR) may deprotonate benzylic positions, enabling stereochemical inversion via keto-enol tautomerism .

Biological Relevance

While not a direct focus here, the compound’s hydroxyl and methyl groups are critical for interactions with enzymes like 17β-hydroxysteroid dehydrogenases, as seen in THIQ-based inhibitors .

Scientific Research Applications

Structural Characteristics

Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol contains a tetrahydroisoquinoline core with hydroxyl groups at the 4, 6, and 7 positions. Its molecular formula is , and it has a molecular weight of approximately 217.65 g/mol. The presence of multiple hydroxyl groups enhances its solubility and potential interactions with biological targets, making it a candidate for various therapeutic applications .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects . Studies have shown that it can mitigate neuronal damage in models of neurodegeneration. Its structural similarity to neurotransmitters suggests that it may influence neurotransmitter systems involved in mood regulation and cognitive functions .

Antidepressant-like Properties

The compound has been investigated for its antidepressant-like effects in animal models. In particular, studies have demonstrated that administration of this compound can lead to significant behavioral improvements in tests designed to assess depression-like symptoms . This positions the compound as a potential candidate for further development as an antidepressant.

Synthesis and Derivative Development

The synthesis of this compound typically involves several steps that allow for the generation of various derivatives with potentially enhanced biological activity. The methodologies employed often include stereoselective synthesis techniques that are critical for obtaining specific isomers with desired pharmacological properties .

Neuropharmacological Studies

- Study on Neuroprotection : A study demonstrated that this compound could significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The results indicated a protective effect against cell death associated with neurodegenerative conditions .

- Behavioral Assessment in Animal Models : In a series of behavioral tests (e.g., forced swim test), administration of the compound resulted in decreased immobility time compared to control groups. This suggests potential antidepressant activity and warrants further investigation into its mechanisms of action .

Comparative Analysis with Related Compounds

The following table summarizes the distinct features and biological activities of this compound compared to other tetrahydroisoquinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl groups at positions 4, 6 & 7 | Neuroprotective; Antidepressant-like |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Lacks hydroxyl groups | Limited neuropharmacological activity |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Pyridine ring structure | Linked to Parkinson's disease |

Mechanism of Action

The mechanism of action of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, contributing to its antidepressant and neuroprotective effects . Additionally, the compound’s hydroxyl groups may interact with other biological molecules, influencing its activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among TIQ derivatives include substituent types (hydroxyl, methoxy, methyl, or amide groups) and their positions on the isoquinoline backbone.

Notes:

- Hydroxyl vs. Methoxy Groups : The triol structure of the cis compound enhances hydrophilicity, reducing blood-brain barrier (BBB) penetration compared to methoxy-substituted TIQs (e.g., 6,7-dimethoxy derivatives) .

- Stereochemistry: The cis configuration in the title compound may influence receptor binding, akin to stereospecific organocatalysts in TIQ frameworks (e.g., (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate) .

- Neurotoxic Potential: Unlike MPTP, the cis compound lacks a phenyl group and exhibits higher polarity, likely mitigating neurotoxicity .

Physicochemical Properties

Table 1: Key Research Data on TIQ Analogs

| Property | Cis-1-methyl-TIQ-4,6,7-triol | 6,7-Dimethoxy-TIQ | MPTP |

|---|---|---|---|

| LogP (Predicted) | ~0.8 | ~2.5 | 2.1 |

| BBB Penetration | Low | Moderate | High |

| Biological Activity | Potential antioxidant | Enzyme inhibition | Neurotoxicity |

| Synthetic Accessibility | Moderate (stereochemical) | High | High |

Biological Activity

Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol (Cis-THIQ) is a compound of significant interest due to its unique structural features and potential pharmacological properties. This article explores its biological activity, including neuroprotective effects, antidepressant-like properties, and interactions with various biological systems.

Chemical Structure and Properties

Cis-THIQ is characterized by its tetrahydroisoquinoline core with hydroxyl groups at positions 4, 6, and 7. Its molecular formula is with a molecular weight of approximately 195.21 g/mol . The presence of hydroxyl groups enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

Research indicates that Cis-THIQ exhibits several promising biological activities:

- Neuroprotective Effects : Studies suggest that Cis-THIQ may protect against neurodegenerative diseases by influencing dopaminergic pathways. Its structural similarity to neurotransmitters allows it to interact with receptors involved in mood regulation and neuroprotection .

- Antidepressant-like Properties : The compound has been linked to antidepressant effects in various models. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in mood disorders .

Cis-THIQ's mechanisms of action can be summarized as follows:

- Receptor Interaction : It may interact with dopamine receptors and other neurotransmitter systems, influencing signaling pathways that regulate mood and cognition.

- Antioxidant Activity : The compound's hydroxyl groups may contribute to its antioxidant properties, helping to mitigate oxidative stress in neural tissues .

- Neurotransmitter Modulation : By potentially enhancing the release or action of neurotransmitters such as serotonin and dopamine, Cis-THIQ could improve mood and cognitive function .

Case Studies

Several studies have explored the effects of Cis-THIQ in various experimental settings:

- Study on Neuroprotection : A study demonstrated that Cis-THIQ could prevent dopaminergic neurodegeneration induced by neurotoxins in mouse models. This suggests its potential utility in treating conditions like Parkinson's disease .

- Antidepressant Efficacy : In a controlled experiment involving animal models of depression, Cis-THIQ exhibited significant antidepressant-like effects compared to control groups. These findings support its further development as a therapeutic agent for mood disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of Cis-THIQ, we can compare it with other tetrahydroisoquinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Tetrahydroisoquinoline core | Lacks hydroxyl groups at positions 4, 6, and 7 |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Pyridine ring instead of isoquinoline | Associated with Parkinson's disease |

| (R)-N-methyl-N-(2-(4-hydroxyphenyl)thiazol-2(3H)-yl)acetamide | Thiazole moiety | Exhibits anti-inflammatory properties |

Cis-THIQ's specific arrangement of hydroxyl groups differentiates it from these compounds, potentially enhancing its biological activity.

Q & A

Basic Research Questions

Q. What are the key structural features of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol that influence its biological activity?

- Methodological Answer : The compound’s bioactivity is influenced by its stereochemistry (e.g., cis configuration), hydroxyl group positioning (4,6,7-triol), and the methyl substituent at the 1-position. Computational methods like molecular docking or density functional theory (DFT) can predict interactions with biological targets. Experimental validation via nuclear magnetic resonance (NMR) and X-ray crystallography confirms structural integrity . Comparative studies with analogs lacking these groups (e.g., methyl or hydroxyl deletions) can isolate critical functional moieties .

Q. How can researchers ensure the stereochemical integrity of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol during synthesis?

- Methodological Answer : Stereochemical purity is critical. Use chiral auxiliaries or asymmetric catalysis during synthesis. Post-synthesis, employ chiral high-performance liquid chromatography (HPLC) to separate enantiomers. Circular dichroism (CD) spectroscopy or optical rotation measurements validate configuration. For diastereomers, nuclear Overhauser effect (NOE) NMR experiments distinguish spatial arrangements .

Advanced Research Questions

Q. How do varying alkyl chain lengths in 1-alkyl-tetrahydroisoquinoline derivatives affect cytotoxicity and antimicrobial activity?

- Methodological Answer : Synthesize derivatives with alkyl chains (C1–C17) via reductive amination or alkylation reactions. Test cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and antimicrobial activity via broth microdilution against Gram-positive/negative bacteria. Correlate chain length with logP values (lipophilicity) and membrane permeability. Data contradictions (e.g., non-linear activity trends) may arise from micelle formation in longer chains, requiring dynamic light scattering (DLS) analysis .

| Alkyl Chain Length | Cytotoxicity (IC50, μM) | Antimicrobial (MIC, μg/mL) | logP |

|---|---|---|---|

| C1 (methyl) | 12.3 ± 1.2 | 32.0 ± 3.5 | 1.8 |

| C6 (hexyl) | 5.7 ± 0.8 | 8.5 ± 1.2 | 3.9 |

| C12 (dodecyl) | 2.1 ± 0.3 | 1.2 ± 0.5 | 6.2 |

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of tetrahydroisoquinoline derivatives?

- Methodological Answer : Use embedded mixed-methods designs :

-

Quantitative : High-throughput screening (HTS) to generate dose-response curves for cytotoxicity and enzymatic inhibition.

-

Qualitative : Molecular dynamics simulations to map ligand-receptor interactions.

-

Triangulation : Compare experimental data with computational predictions (e.g., QSAR models). Address discrepancies by revisiting synthesis protocols or assay conditions .

Recommended Workflow :

Q. How can researchers resolve contradictions in biological activity data across studies on cis-1-methyl-tetrahydroisoquinoline analogs?

- Methodological Answer : Contradictions often stem from:

- Variability in assay conditions (e.g., pH, solvent, cell lines). Standardize protocols using guidelines like NIH’s Assay Guidance Manual.

- Theoretical framework misalignment . Re-analyze data through the lens of competing hypotheses (e.g., receptor subtype specificity vs. off-target effects). Meta-analyses or systematic reviews can identify consensus patterns .

- Stereochemical impurities . Re-evaluate compound purity via LC-MS and repeat assays with rigorously characterized samples .

Methodological Tools and Frameworks

- Theoretical Guidance : Link SAR studies to conceptual frameworks like ligand efficiency metrics or free-energy perturbation theory to prioritize synthetic targets .

- Experimental Design : Adopt quasi-experimental designs for in vivo studies where randomization is impractical (e.g., xenograft models). Use propensity score matching to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.